Benzyl oxazolidine-3-carboxylate

Description

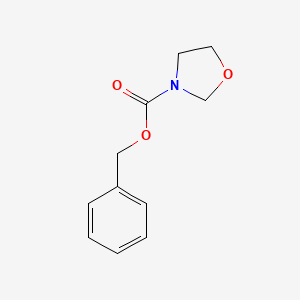

Benzyl oxazolidine-3-carboxylate is a heterocyclic organic compound characterized by a five-membered oxazolidine ring fused to a benzyl ester group. Its structure features a nitrogen-oxygen ring system (oxazolidine) with a carboxylate ester substituent at the 3-position and a benzyl group (C₆H₅CH₂) attached via the ester linkage. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of chiral molecules and pharmaceuticals. For example, derivatives such as (2S,4S)-2-(tert-butyl)-5-oxo-4-(pyridin-2-ylmethyl)oxazolidine-3-carboxylate have been synthesized using photoredox catalysis, achieving moderate yields (e.g., 68% in one protocol) . The oxazolidine scaffold is notable for its conformational rigidity, which facilitates stereochemical control in asymmetric synthesis.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

benzyl 1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C11H13NO3/c13-11(12-6-7-14-9-12)15-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

HPMJIQUVFVIADF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The general reaction scheme for synthesizing this compound can be summarized as follows:

- Starting materials: Amino alcohol derivatives and benzyl halides.

- Key reagents: Base (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (if required).

- Reaction conditions: Controlled temperatures (0–30°C) to prevent side reactions.

Detailed Synthesis Example

One specific method for preparing this compound involves the following steps:

Cyclization

- Reactants : A β-amino alcohol and an appropriate aldehyde or ketone.

- Conditions : The reaction is carried out in a polar solvent like tetrahydrofuran (THF) under reflux.

- Mechanism : The nucleophilic nitrogen of the amino group attacks the carbonyl carbon, forming a five-membered oxazolidine ring.

Introduction of Benzyl Group

- Reagents : Benzyl bromide or benzyl chloride.

- Base : Triethylamine or potassium carbonate to facilitate nucleophilic substitution.

- Solvent : Dichloromethane.

- Conditions : Reaction at room temperature for several hours.

Esterification

- Reagents : Alcohols and acid chlorides or anhydrides.

- Catalyst : Pyridine or dimethylaminopyridine (DMAP).

- Conditions : Mild heating (40–60°C) to drive the reaction to completion.

Optimization Techniques

To improve yield and purity, researchers employ:

- Purification Methods :

- Reaction Monitoring :

- Thin-layer chromatography (TLC) to track reaction progress.

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Industrial Scale-Up

For large-scale production, continuous flow reactors are often used to enhance efficiency:

- These systems allow precise control over temperature, pressure, and reagent addition rates.

- Automated synthesis platforms minimize human error and ensure reproducibility.

Data Table Summarizing Key Parameters

| Step | Reactants/Reagents | Solvent | Temperature (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Cyclization | Amino alcohol + aldehyde | THF | Reflux | ~85 | Column chromatography |

| Benzylation | Benzyl bromide + base | Dichloromethane | Room temperature | ~90 | Recrystallization |

| Esterification | Acid chloride + alcohol | Pyridine | 40–60 | ~88 | Silica gel chromatography |

Special Considerations

- The choice of solvent and base significantly impacts reaction efficiency and product stability.

- Side reactions, such as overalkylation or hydrolysis, must be minimized by carefully controlling reaction conditions.

- Scale-up requires adjustments in stoichiometry and cooling systems to manage exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and substituted benzyl oxazolidine derivatives .

Scientific Research Applications

Benzyl oxazolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of benzyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Analogs: Oxazolidine Derivatives

Benzyl oxazolidine-3-carboxylate belongs to the broader class of oxazolidine carboxylates. Key structural analogs include:

Key Findings :

Functional Analogs: Benzyl Esters in Medicinal Chemistry

Benzyl esters are widely used in prodrug design and topical therapeutics. A notable comparison is with benzyl benzoate (BB), a WHO-listed scabicide:

Key Differences :

- Mechanism : BB acts via direct toxicity to mites, while this compound is primarily a scaffold for chiral synthesis.

- Applications : BB is clinically validated for parasitic infections, whereas oxazolidine derivatives are explored for antimicrobial or anti-inflammatory properties (e.g., linezolid analogs).

Heterocyclic Carboxylates: Broader Chemical Class

Compounds with heterocyclic carboxylate motifs share functional similarities but differ in ring structure and reactivity:

| Compound | Ring Structure | Key Features |

|---|---|---|

| This compound | Oxazolidine (N,O) | Rigid, chiral, used in asymmetric synthesis |

| Benzyl pyrrolidine-2-carboxylate | Pyrrolidine (N) | Flexible, common in alkaloid synthesis |

| Benzyl piperidine-3-carboxylate | Piperidine (N) | Basic nitrogen, used in drug discovery |

Reactivity Trends :

- Oxazolidines exhibit greater ring strain and electrophilicity compared to saturated pyrrolidines or piperidines, making them more reactive in ring-opening reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.